molecular formula C22H20N4O2 B5235786 5-ethyl-4-({3-[3-(4-pyridinyl)phenyl]-1H-pyrazol-1-yl}methyl)-2-furamide

5-ethyl-4-({3-[3-(4-pyridinyl)phenyl]-1H-pyrazol-1-yl}methyl)-2-furamide

Cat. No. B5235786
M. Wt: 372.4 g/mol
InChI Key: VOPQOKOQRGWYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-4-({3-[3-(4-pyridinyl)phenyl]-1H-pyrazol-1-yl}methyl)-2-furamide, commonly known as EF24, is a synthetic curcumin analog with potent anti-cancer properties. EF24 has been extensively studied for its ability to inhibit cancer cell growth and induce apoptosis in various cancer types.

Mechanism of Action

EF24 exerts its anti-cancer effects through multiple mechanisms. It has been shown to inhibit NF-κB signaling, which is involved in cancer cell survival and proliferation. EF24 also induces oxidative stress and DNA damage, leading to cancer cell death. Additionally, EF24 has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
EF24 has been shown to have low toxicity and high bioavailability in animal models. It has been shown to accumulate in tumor tissues, indicating its potential as a targeted therapy for cancer. EF24 has also been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to its anti-cancer properties.

Advantages and Limitations for Lab Experiments

EF24 has several advantages for lab experiments. It is a synthetic compound with high purity and yield, making it easy to obtain and work with. EF24 has also been extensively studied, with a large body of literature available on its anti-cancer properties. However, EF24 has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain assays. Additionally, EF24 has not been extensively studied in vivo, and more research is needed to fully understand its pharmacokinetics and toxicity in animal models.

Future Directions

There are several future directions for EF24 research. One area of interest is the development of EF24 derivatives with improved solubility and potency. Another area of interest is the use of EF24 in combination with other anti-cancer therapies, such as chemotherapy and radiation therapy. Additionally, more research is needed to understand the pharmacokinetics and toxicity of EF24 in animal models, as well as its potential as a targeted therapy for cancer.

Synthesis Methods

The synthesis of EF24 involves the reaction of 3-(4-pyridinyl)benzaldehyde with 3-aminophenyl-1H-pyrazole in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with furfurylamine to yield EF24. The synthesis of EF24 has been optimized to yield high purity and yield.

Scientific Research Applications

EF24 has been extensively studied for its anti-cancer properties. It has been shown to inhibit cancer cell growth and induce apoptosis in various cancer types, including breast cancer, lung cancer, colon cancer, and prostate cancer. EF24 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.

properties

IUPAC Name

5-ethyl-4-[[3-(3-pyridin-4-ylphenyl)pyrazol-1-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-2-20-18(13-21(28-20)22(23)27)14-26-11-8-19(25-26)17-5-3-4-16(12-17)15-6-9-24-10-7-15/h3-13H,2,14H2,1H3,(H2,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPQOKOQRGWYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(O1)C(=O)N)CN2C=CC(=N2)C3=CC=CC(=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-4-[[3-(3-pyridin-4-ylphenyl)pyrazol-1-yl]methyl]furan-2-carboxamide

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